molecular formula C10H8ClNO B6321449 5-(3-chloro-4-methylphenyl)oxazole CAS No. 1996343-80-6

5-(3-chloro-4-methylphenyl)oxazole

Cat. No. B6321449
M. Wt: 193.63 g/mol
InChI Key: GKUBPPFHFFVFTJ-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8ClNO . It is a type of oxazole, which is a class of organic compounds containing a five-membered aromatic ring that includes one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazoles, including 5-(3-chloro-4-methylphenyl)oxazole, often involves the cyclodehydration of β-hydroxy amides . This process can be catalyzed by various reagents, such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .


Molecular Structure Analysis

The molecular structure of 5-(3-chloro-4-methylphenyl)oxazole consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom. The ring is substituted with a 3-chloro-4-methylphenyl group .


Chemical Reactions Analysis

Oxazoles, including 5-(3-chloro-4-methylphenyl)oxazole, can undergo various chemical reactions. For instance, they can be arylated at both the C-5 and C-2 positions with high regioselectivity, using task-specific phosphine ligands . They can also be oxidized to the corresponding oxazoles using different reagents .

Safety And Hazards

The safety data sheet for oxazole indicates that it is a highly flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUBPPFHFFVFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methylphenyl)oxazole

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